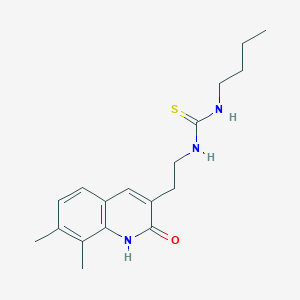
1-Butyl-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea, also known as DMU-212, is a synthetic compound that has been extensively studied for its potential medicinal properties. It belongs to the class of thiourea derivatives and has been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Anticancer Activity
- The synthesis of derivatives incorporating the 2-oxo-1,2-dihydroquinolin-3-yl moiety has been explored for their potential anticancer effects. One study produced derivatives to test against the breast cancer MCF-7 cell line, finding significant anticancer activity in some compounds when compared to the reference compound Dox (Gaber et al., 2021).
Solar Cell Improvement
- The compound's derivatives have been investigated for improving photoelectric conversion in dye-sensitized solar cells. A study found that co-sensitization with near-infrared absorbing cyanine dyes, which include a structure similar to the compound , can enhance solar cell efficiency (Wu et al., 2009).
Antimicrobial Agents
- Novel thiazole derivatives, incorporating a similar structure, have been synthesized and evaluated for their antimicrobial activities. For instance, one study designed and tested such derivatives as potential DNA gyrase inhibitors and found good antibacterial and antifungal activities in some compounds (Khidre & Radini, 2021).
Synthesis of Novel Compounds
- The compound's structure has been used in various syntheses of new chemical entities. For instance, one-pot syntheses have been conducted to produce compounds like 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas with potential applications in different fields (Fathalla et al., 2001).
Antitubercular Activity
- The compound's derivatives have been explored for their potential as antitubercular agents. A study synthesized a series of related compounds and evaluated them against Mycobacterium tuberculosis, identifying several promising agents with lower cytotoxicity profiles (Marvadi et al., 2020).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found in many important synthetic drug molecules and play a significant role in cell biology .
Mode of Action
Indole derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It is known that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Propiedades
IUPAC Name |
1-butyl-3-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3OS/c1-4-5-9-19-18(23)20-10-8-15-11-14-7-6-12(2)13(3)16(14)21-17(15)22/h6-7,11H,4-5,8-10H2,1-3H3,(H,21,22)(H2,19,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKYEEOCGHHVRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCCC1=CC2=C(C(=C(C=C2)C)C)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butyl-3-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)
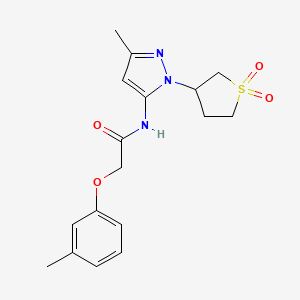
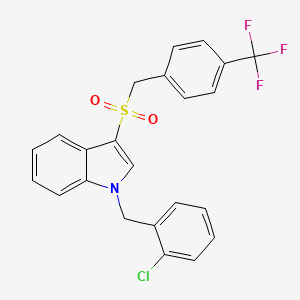

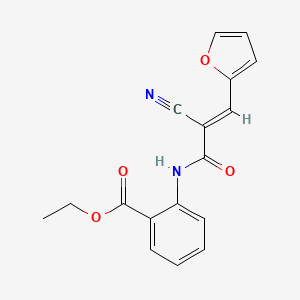
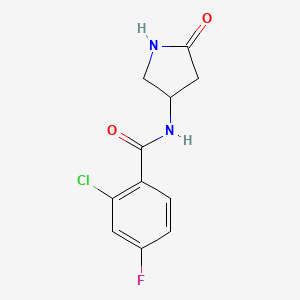
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)
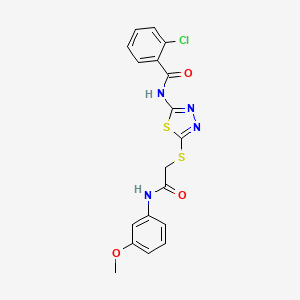
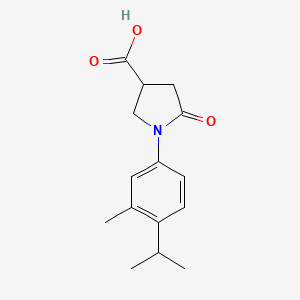
![3-[(4-Oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B2369863.png)
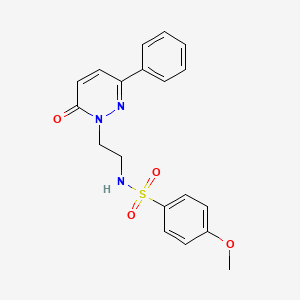
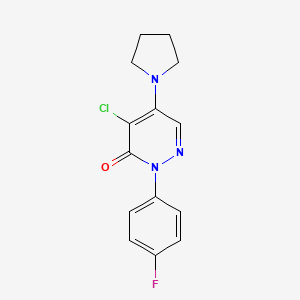
![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)
![7-methyl-6-oxo-N-(quinolin-8-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2369871.png)